![molecular formula C27H35NO3S B5292014 N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide](/img/structure/B5292014.png)
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide
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Overview
Description
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, substituted with a sulfonylmethyl group and two cyclohexyl groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with appropriate reagents under controlled conditions.
Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the benzamide core.
Cyclohexyl Substitution: The final step involves the substitution of the amide nitrogen with cyclohexyl groups, typically using cyclohexylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonylmethyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]aniline
- N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]phenylacetamide
Uniqueness
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and sulfonylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3S/c1-21-12-18-26(19-13-21)32(30,31)20-22-14-16-23(17-15-22)27(29)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h12-19,24-25H,2-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFIHNQWHCGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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